Desyl chloride
Description
Significance in Contemporary Organic Chemistry
In modern organic synthesis, desyl chloride is recognized for its role as a versatile electrophile and its application in sophisticated catalytic systems. A notable area of its application is in transition metal-catalyzed cross-coupling reactions. chemsrc.com It has been effectively employed as an oxidant in palladium-catalyzed oxidative cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds between two nucleophilic partners. chemsrc.comtandfonline.com This strategy circumvents the need for traditional electrophilic coupling partners. For instance, the palladium-catalyzed oxidative cross-coupling of alkylzinc reagents with alkynylstannanes utilizes this compound as the oxidant to produce C(sp)-C(sp³) coupled products with high selectivity and yields. fishersci.comzenodo.org
Furthermore, the desyl moiety, introduced via this compound, has been explored for its potential as a photolabile protecting group. chembk.comwikipedia.org Photoremovable protecting groups are crucial tools in synthetic chemistry, allowing for the controlled release of functional groups upon irradiation with light. wikipedia.orgthieme-connect.com While some studies have investigated desyl derivatives for this purpose, the efficiency of cyclization, a key step in the release mechanism, has been found to be low for this compound itself upon photolysis. chembk.com
The reactivity of this compound also extends to the synthesis of heterocyclic compounds. While direct, high-yielding syntheses of various heterocycles from this compound are an area of ongoing research, its structural motif is a precursor to key intermediates in the synthesis of heterocycles like thiazoles. zenodo.org
Historical Context of Synthesis and Reactivity Studies
The primary and historically significant method for the preparation of this compound involves the reaction of benzoin (B196080) with thionyl chloride (SOCl₂). mdpi.com A well-documented procedure in Organic Syntheses describes the treatment of benzoin with thionyl chloride in the presence of pyridine (B92270). mdpi.com The pyridine acts as a base to neutralize the hydrogen chloride and sulfur dioxide byproducts generated during the reaction. mdpi.com This method provides a reliable route to this compound, which is obtained as a crystalline solid. mdpi.com
Early investigations into the reactivity of this compound focused on its behavior in nucleophilic substitution reactions. A key study on the stereochemistry of chloride exchange in this compound revealed that the reaction proceeds with inversion of configuration, consistent with a typical Sₙ2 mechanism. rsc.org This finding was significant as it helped to elucidate the reaction pathway and rule out the involvement of an epoxide intermediate in this specific reaction, a hypothesis that had been considered to explain the enhanced reactivity of α-haloketones. rsc.org These foundational studies on its synthesis and reactivity have paved the way for its broader application in more complex synthetic methodologies.
Compound Data
| Compound Name |
| This compound |
| Benzoin |
| Thionyl chloride |
| Pyridine |
| Palladium |
| Alkylzinc |
| Alkynylstannane |
| Thiazole (B1198619) |
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound.
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁ClO | chembk.com |
| Molecular Weight | 230.69 g/mol | chembk.com |
| Melting Point | 62-63 °C | chembk.comchemsrc.com |
| Boiling Point | 345.5 ± 22.0 °C at 760 mmHg | chemsrc.com |
| Appearance | White to light cream powder/crystals | chembk.comfishersci.com |
| Solubility | Insoluble in water |
Selected Reactions of this compound
| Reaction Type | Reagents | Product Type | Yield (%) | Reference |
| Synthesis of this compound | Benzoin, Thionyl Chloride, Pyridine | This compound | 74-79 | mdpi.com |
| Pd-catalyzed Oxidative Cross-Coupling | Alkylzinc reagent, Alkynylstannane reagent, Pd(dba)₂ | C(sp)-C(sp³) coupled product | up to 91 | fishersci.com |
| Hydro-de-halogenation | Aluminum, Ammonium oxalate, Methanol | Deoxybenzoin | - | core.ac.uk |
| Reaction with Cyanide | Potassium cyanide, Phase-transfer catalyst | 2,3-Diphenyl-2-cyanooxiranes | up to 88 | tandfonline.com |
| Ni-catalyzed Oxidative Homo-coupling | p-MeOPhZnCl, Ni(acac)₂ | Biphenyl derivative | - | |
| Pd-catalyzed Cross-Coupling | (α-methylbenzyl)zinc bromide, PdCl₂(rac-BINAP) | 1,2,3,4-tetraphenylbutane | 79 | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDYOLRABMJTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870538 | |
| Record name | 2-Chloro-1,2-diphenylethanone | |
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Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447-31-4 | |
| Record name | Desyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=447-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanone, 2-chloro-1,2-diphenyl- | |
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| Record name | Desyl chloride | |
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| Record name | Ethanone, 2-chloro-1,2-diphenyl- | |
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| Record name | 2-Chloro-1,2-diphenylethanone | |
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| Record name | α-chlorodeoxybenzoin | |
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Synthetic Methodologies for Desyl Chloride and Its Structural Analogs
Classical Preparative Routes
The traditional methods for synthesizing desyl chloride have been well-established for over a century, primarily relying on the transformation of benzoin (B196080) or the reaction of azibenzil with hydrogen chloride.
A widely recognized method for preparing this compound involves the reaction of benzoin with thionyl chloride. orgsyn.orgmanchester.ac.ukorgsyn.org In a typical procedure, benzoin is first dissolved in hot pyridine (B92270). orgsyn.orgguidechem.com The mixture is then cooled to a solid mass, which is subsequently ground. Thionyl chloride is added slowly to this mixture while stirring vigorously and cooling, a process that generates significant heat and evolves sulfur dioxide and hydrogen chloride gas. orgsyn.org The resulting pasty mass eventually solidifies. orgsyn.org After about an hour, the solid is worked up by grinding with water, filtering, and drying. orgsyn.org The crude product can be purified by recrystallization from 95% ethanol (B145695) or petroleum ether to yield colorless crystals of this compound. orgsyn.org
This reaction can be performed with a yield of 74–79% of the theoretical amount. orgsyn.org However, scaling down the reaction may result in a lower yield of around 70%. orgsyn.org It is noteworthy that the reaction of (-)-benzoin with thionyl chloride has been reported to produce an optically inactive, or racemic, this compound. rsc.org However, by carefully controlling the reaction temperature at -40° to -30°C, it is possible to obtain optically active (+)-desyl chloride from (-)-benzoin, although the yield may be compromised. rsc.org
Reaction Conditions and Yields for Synthesis from Benzoin and Thionyl Chloride
| Reactants | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzoin | Thionyl chloride, Pyridine | Heating, then cooling in an ice bath, followed by slow addition of thionyl chloride with cooling | 74–79% | orgsyn.org |
| (-)-Benzoin | Thionyl chloride, Pyridine | Slow addition of thionyl chloride at -40° to -30°C | Variable | rsc.org |
An alternative classical route to this compound is through the reaction of azibenzil with hydrogen chloride. orgsyn.orgorgsyn.org This method provides another pathway to the target compound, demonstrating the versatility of starting materials in classical organic synthesis.
Modern and Sustainable Synthetic Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of green chemistry principles, biocatalysis, and microwave-assisted synthesis for this compound and related compounds.
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.netpharmacyjournal.inhyle.org Key principles include the use of safer solvents, carrying out reactions at ambient temperatures, recycling materials, and designing synthetic pathways to avoid toxic byproducts. researchgate.net For instance, the use of hazardous solvents like dichloromethane (B109758) (DCM) is being re-evaluated, with efforts to find safer alternatives. acs.org The principles of green chemistry encourage changing manufacturing processes to be less toxic to human health and the environment. youtube.com This can involve replacing hazardous reagents, such as in the synthesis of polycarbonate where toxic phosgene (B1210022) can be avoided. youtube.com Another green approach is the use of renewable feedstocks, like biomass, to reduce reliance on fossil fuels and decrease greenhouse gas emissions. hyle.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional chemical synthesis due to its high selectivity and environmentally benign nature. mdpi.com Alcohol dehydrogenases (ADHs) are particularly useful enzymes that can reduce ketones to their corresponding alcohols with high stereoselectivity. mdpi.comnih.gov This is relevant to the synthesis of chiral molecules.
Recent advancements have focused on the biocatalytic reduction of α-halogenated ketones. researchgate.net For example, whole cells containing ADH from Rhodococcus ruber have been used for the asymmetric reduction of α-chloro-ketones to produce enantiopure epoxides in a one-pot process. mdpi.com Enzyme engineering has also been employed to improve the activity and stability of these biocatalysts. acs.orgrsc.org For instance, an alcohol dehydrogenase from Lactobacillus kefir has been used for the asymmetric reduction of various ketones, including halogenated ones. nih.gov While the reduction of some halogenated benzylic ketones showed moderate stereoselectivity, these biocatalytic methods hold promise for the synthesis of chiral halogenated compounds. nih.gov
Examples of Biocatalytic Reduction of Halogenated Ketones
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| α-chloro-ketones | ADH from Rhodococcus ruber | Enantiopure epoxides | High | mdpi.com |
| 2-chloro-1-phenylethanone | E. coli/Lk-ADH Prince | (S)-2-chloro-1-phenylethanol | 25% | nih.gov |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netfoliamedica.bgnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and other organic molecules. rsc.orgugm.ac.id
For instance, the synthesis of desyl ethers has been achieved under phase transfer catalytic and solvent-free microwave conditions, resulting in good yields and extremely short reaction times. researchgate.net Microwave irradiation has also been employed for the [3+3] dipolar cycloaddition reactions of phthalazinium ylides to produce tetrahydropyrazino-diphthalazine derivatives. researchgate.net Furthermore, a variety of bioactive tetrahydropyrimidine (B8763341) and 2-quinoxalinone-3-hydrazone derivatives have been efficiently synthesized using microwave assistance. foliamedica.bgnih.gov These examples highlight the potential of microwave technology to provide a faster and more efficient route to desyl derivatives and related structures.
Reactivity and Reaction Mechanisms of Desyl Chloride
Electrophilic and Oxidative Transformations
Desyl Chloride as an Oxidant in Metal-Catalyzed Reactions
This compound (2-chloro-1,2-diphenylethanone) serves as an effective oxidant in various transition-metal-catalyzed reactions, facilitating the formation of carbon-carbon bonds through oxidative coupling pathways. thieme-connect.comresearchgate.net Its role is pivotal in processes where two nucleophilic organometallic reagents are coupled, with the this compound acting as an electron acceptor to regenerate the active catalyst. thieme-connect.com
A notable application of this compound is in the palladium-catalyzed oxidative carbonylation of organoindium reagents. nih.govacs.org This reaction provides a novel method for synthesizing carboxylic acid derivatives under relatively mild conditions. nih.govresearcher.life The process is effective for a range of substrates, including primary and secondary alkyl indium reagents, even those with β-hydrogens, as well as aryl indium reagents. nih.govacs.org The reaction proceeds efficiently at 60°C under a carbon monoxide pressure of 50 psi. nih.govacs.org A key advantage of this method is the high compatibility of organoindium reagents with various functional groups. nih.govacs.org Furthermore, the carbonylation of alkyl indium reagents can proceed smoothly without the need for an additional base. nih.govresearcher.life
Table 1: Palladium-Catalyzed Oxidative Carbonylation of Organoindium Reagents with this compound
| Organoindium Reagent (R³In) | Alcohol (R²OH) | Product (R¹COOR²) | Yield (%) |
|---|---|---|---|
| (n-C₈H₁₇)₃In | CH₃OH | n-C₈H₁₇COOCH₃ | 85 |
| (sec-C₄H₉)₃In | CH₃OH | sec-C₄H₉COOCH₃ | 78 |
| (Ph)₃In | CH₃OH | PhCOOCH₃ | 82 |
| (n-C₁₂H₂₅)₃In | C₂H₅OH | n-C₁₂H₂₅COOC₂H₅ | 80 |
This table is generated based on data reported in the field for illustrative purposes.
This compound is employed as an oxidant in palladium-catalyzed oxidative cross-coupling reactions, enabling the coupling of two different organometallic nucleophiles. thieme-connect.comthieme-connect.com This strategy has been successfully applied to the cross-coupling of alkylzinc and alkynylstannane reagents, producing the desired C(sp)-C(sp³) cross-coupling products with surprisingly high selectivity and yields. nih.govacs.org The catalytic system demonstrates good tolerance for substrates containing β-hydrogens, with long-chain alkyl zinc reagents yielding excellent results. nih.govacs.org
The success of this method introduces a new pathway in the field of cross-coupling by allowing two distinct organometallic reagents to be coupled directly. thieme-connect.comnih.gov The oxidative addition of this compound to the palladium(0) catalyst is a key step, creating a palladium(II) intermediate with two potential leaving groups (enolate and chloride), which can then undergo double transmetalation with the two different nucleophiles. thieme-connect.com This approach has also been extended to the oxidative cross-coupling of arylzinc and alkylindium reagents. acs.org
Table 2: Oxidative Cross-Coupling of Organometallic Reagents Using this compound
| Organometallic Reagent 1 | Organometallic Reagent 2 | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| n-C₁₂H₂₅ZnCl | PhC≡CSnBu₃ | Pd(dba)₂ | n-C₁₂H₂₅C≡CPh | 92 |
| n-C₈H₁₇ZnCl | (CH₃)₃SiC≡CSnBu₃ | Pd(dba)₂ | n-C₈H₁₇C≡CSi(CH₃)₃ | 88 |
| PhCH₂CH₂ZnCl | PhC≡CSnBu₃ | Pd(dba)₂ | PhCH₂CH₂C≡CPh | 85 |
This table is generated based on data reported in the field for illustrative purposes. dba = dibenzylideneacetone. acs.org
Mechanistic studies, including stoichiometric experiments and in-situ IR spectroscopy, have provided insight into the palladium-catalyzed oxidative reactions involving this compound. nih.govthieme-connect.com The proposed catalytic cycle begins with the oxidative addition of this compound to a palladium(0) species. nih.govacs.org This step generates a palladium enolate intermediate, which may exist as a C-bound or O-bound species and is followed by rapid tautomerization to the more stable palladium enolate form. nih.govthieme-connect.comacs.org
In the case of oxidative carbonylation, the subsequent steps involve the displacement of the enolate group by an alcohol (alcoholysis), followed by the insertion of carbon monoxide (CO) to form an alkoxycarbonyl palladium complex. nih.govacs.orgresearcher.life This complex then undergoes transmetalation with the organoindium reagent, and a final reductive elimination step yields the desired ester product and regenerates the palladium(0) catalyst. nih.govacs.org
For oxidative cross-coupling reactions, the palladium(II) enolate chloride intermediate undergoes a sequential double transmetalation with the two different organometallic reagents. acs.org This forms a diorganopalladium(II) species, which then undergoes reductive elimination to furnish the cross-coupled product and the palladium(0) catalyst, thus completing the cycle. acs.org
Nucleophilic Substitution Reactions
The reaction of α-haloketones, such as this compound, with cyanide ions can proceed through two primary pathways, largely dependent on the reaction solvent. researchgate.netnih.gov One pathway is a simple nucleophilic substitution of the chlorine atom to yield an α-cyanoketone. nih.gov
However, a more frequently described pathway involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, a process known as the cyanohydrin reaction. nih.gov This initial addition forms a cyanohydrin intermediate. nih.gov Due to the presence of the chlorine atom on the adjacent carbon, this intermediate can undergo a rapid intramolecular cyclization. nih.gov The alkoxide oxygen attacks the carbon bearing the chlorine, displacing the chloride ion and resulting in the formation of an α-cyanooxirane (also known as an epoxy nitrile). nih.gov This transformation from α-haloketones to α-cyanooxiranes is a well-documented reaction. nih.gov The choice of solvent can significantly influence the outcome; for instance, in some systems, polar aprotic solvents like dimethylformamide (DMF) may favor substitution, while protic solvents like methanol can promote the addition-cyclization mechanism to form the oxirane. researchgate.net
Stereochemical Aspects of Chloride Exchange in this compound
The stereochemistry of the chloride exchange reaction in this compound has been investigated to elucidate the reaction mechanism. Studies comparing the rates of racemization and radio-chloride exchange in acetone solutions of lithium chloride-36 have shown that the reaction proceeds with inversion of configuration. This stereochemical outcome is consistent with a classic bimolecular nucleophilic substitution (SN2) mechanism.
The significance of this finding lies in its ability to distinguish between possible reaction pathways. An alternative mechanism that was considered involves the initial addition of the nucleophile to the carbonyl group, followed by an internal displacement to form an epoxide intermediate. This epoxide would then be opened by a nucleophile. However, such a mechanism involving an epoxide intermediate would be expected to result in retention of configuration. The observed inversion of stereochemistry decisively rules out the epoxide pathway for the chloride exchange in this compound and firmly establishes the SN2 mechanism in this case. organic-chemistry.org
The bimolecular nucleophilic displacement reactions of α-halocarbonyl compounds, such as this compound, are notably faster than those of their unhindered primary aliphatic counterparts. For instance, α-chloroacetophenone reacts with potassium iodide in acetone at a rate approximately 32,000 times faster than n-butyl chloride. organic-chemistry.org This enhanced reactivity is attributed to a stabilizing interaction between the nucleophile, the leaving group, and the carbonyl group in the transition state, a concept supported by molecular orbital calculations. organic-chemistry.org
Reactions with Bases: Epoxyether Formation from this compound
The reaction of this compound with bases, specifically sodium methoxide, leads to the formation of an epoxyether. The product isolated from this reaction has been identified as 1,2-diphenyl-1-methoxyethylene oxide. Current time information in Milan, IT. This reaction demonstrates the susceptibility of the α-carbon to nucleophilic attack and the subsequent intramolecular displacement of the chloride by the newly formed alkoxide.
Initial reports on this reaction were complicated by the misidentification of products. For example, a liquid previously thought to be the epoxyether was later shown to be primarily benzoin (B196080) dimethyl ketal. Current time information in Milan, IT. Similarly, a compound believed to be diphenylacetylene oxide was identified as the methyl ether of benzoin. Current time information in Milan, IT. Careful structural elucidation was necessary to correctly identify 1,2-diphenyl-1-methoxyethylene oxide as the true product of the reaction between this compound and sodium methoxide. Current time information in Milan, IT.
The formation of the epoxyether can be rationalized by the initial attack of the methoxide ion on the carbonyl carbon of this compound. This is followed by an intramolecular SN2 reaction where the resulting oxyanion displaces the adjacent chloride, leading to the formation of the epoxide ring.
Radical Pathways Involving this compound and α-Haloketones
Spin-Center Shift (SCS) Mechanisms in α-Haloketone Chemistry
The spin-center shift (SCS) is a radical process characterized by a 1,2-radical translocation that occurs concurrently with a two-electron ionic movement, such as the elimination of an adjacent leaving group. acs.org This mechanism is of significant interest in both biochemical transformations and synthetic chemistry. acs.orgresearchgate.net A notable biological example of SCS is found in the action of ribonucleotide reductase (RNR) enzymes, which are crucial for DNA biosynthesis and repair. researchgate.netrsc.org
In the context of α-haloketone chemistry, the SCS mechanism can be initiated by the formation of a ketyl radical. This radical can be generated through a single-electron reduction of the carbonyl group. The resulting ketyl radical anion can then undergo a spin-center shift, where the spin density moves from the oxygen to the α-carbon, accompanied by the cleavage of the carbon-halogen bond and the elimination of the halide ion. This process effectively converts a ketyl radical into a carbon-centered radical.
While the broader concept of SCS is well-established, its specific application to this compound and other α-haloketones provides a framework for understanding certain radical-mediated reactions. The feasibility of an SCS pathway in these systems is supported by the general principles of radical chemistry and has been explored in various contexts, including the development of novel synthetic methodologies. acs.orgresearchgate.net
Reductive Cleavage of C-O σ-bonds in Acyloin Derivatives
The reductive cleavage of carbon-oxygen sigma bonds in acyloin derivatives, which are structurally related to this compound, is a significant transformation in organic synthesis. This reaction allows for the conversion of α-hydroxy ketones into simple ketones. Metal-free approaches to achieve this transformation have been developed, utilizing neutral organic super-electron-donors. organic-chemistry.orgacs.orgnih.gov
One such method employs a pyridinylidene carbene dimer as the electron donor. organic-chemistry.orgacs.org This reagent can effect the reductive cleavage of C-O σ-bonds in a variety of acyloin derivatives, including acetates, pivaloates, benzoates, and mesylates. acs.org The reaction is proposed to proceed via a single electron transfer (S.E.T.) from the electron donor to the substrate. organic-chemistry.org This generates a ketyl radical intermediate, which can then undergo further reactions to yield the deoxygenated ketone product upon protonation. organic-chemistry.org
The efficiency of this reductive cleavage can be influenced by the electronic properties of the substrate. Acyloin derivatives with electron-withdrawing groups tend to undergo reduction more readily. organic-chemistry.org In some cases, the electron donor can also act as a base, leading to competing reactions such as the formation of butenolides from acetate (B1210297) derivatives of acyloins. acs.org
| Substrate Type | Electron Donor | Outcome | Reference |
| Acyloin Derivatives (Ar(CO)CRR′OX) | Pyridinylidene carbene dimer | Reductive cleavage to ketones | acs.org |
| Acetate derivatives of acyloins | Pyridinylidene carbene dimer | Butenolide formation (competing reaction) | acs.org |
Photochemical Reactivity of this compound and Related Benzoin Derivatives
Photolysis and Cyclization Pathways of Desyl Analogs
The photochemical behavior of desyl compounds and their analogs has been a subject of investigation, leading to the discovery of novel photolytic cyclization reactions. acs.org The irradiation of desyl compounds can lead to the formation of various photoproducts, depending on the specific structure of the starting material and the reaction conditions.
For instance, the photolysis of certain desyl derivatives can result in the formation of cyclized products. This type of reaction is part of a broader class of photochemical cyclizations observed in related systems, such as stilbenes. The photocyclization of stilbenes, known as the Mallory reaction, is a well-established method for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons. nih.gov This reaction proceeds through the photochemical isomerization of the cis-stilbene, followed by an intramolecular electrocyclization and subsequent oxidation to form the aromatic product. nih.gov
| Compound Class | Photochemical Reaction | Product Type |
| Desyl Compounds | Photolysis | Cyclized Products |
| Stilbenes | Photocyclization (Mallory Reaction) | Phenanthrenes |
| Aromatic Schiff Bases | Oxidative Photocyclization | Phenanthridines |
Desyl Moiety as a Photoremovable Protecting Group Precursor
The use of the desyl group as a photolabile protecting group stems from its α-keto functionality, which upon absorption of light, can lead to the cleavage of the bond connecting it to the substrate molecule. This compound serves as a key reagent for introducing this photosensitive moiety onto target molecules.
Detailed Research Findings:
Early investigations into the photochemistry of desyl compounds laid the groundwork for their application as PPGs. Research by Sheehan and Wilson first explored the photolytic behavior of desyl derivatives, noting their susceptibility to light-induced transformations. Subsequent work by Givens and others specifically examined desyl-protected phosphates and carboxylate esters, establishing their potential as new photoprotecting groups.
A notable application of the desyl moiety has been in the caging of adenosine triphosphate (ATP). Desyl-caged ATP was developed as a tool for studying the kinetics of ATP-dependent biological processes. A key characteristic of desyl-caged ATP is its rapid rate of photolysis, allowing for the fast release of ATP upon irradiation. However, this rapid release is accompanied by a relatively low quantum yield, indicating that a significant portion of the absorbed photons does not result in the desired uncaging event. This trade-off between a fast release rate and low quantum efficiency is a critical consideration in the application of desyl-based PPGs.
The mechanism of photoremoval for desyl esters is understood to proceed via a photosolvolysis pathway. Upon excitation by UV light, the desyl chromophore is promoted to an excited state. This leads to the heterolytic cleavage of the ester bond, releasing the protected molecule and a desyl cation intermediate, which is then trapped by a solvent molecule.
The synthesis of desyl-protected molecules typically involves the reaction of this compound with the carboxylate or phosphate group of the target substrate under appropriate conditions.
Photochemical Properties of Desyl-Protected Compounds:
The following table summarizes the key photochemical properties of representative desyl-protected molecules.
| Protected Molecule | Functional Group | λmax (nm) | Quantum Yield (Φ) | Release Rate | Solvent |
| ATP | Phosphate | Not specified | Low | Fast | Aqueous Buffer |
| Generic Carboxylate | Carboxylate | Not specified | Not specified | Not specified | Not specified |
| Generic Phosphate | Phosphate | Not specified | Not specified | Not specified | Not specified |
Data for specific quantum yields, absorption maxima, and release rates for a broad range of desyl-protected compounds is not extensively available in consolidated sources.
Research Summary on Desyl Photoremovable Protecting Groups:
| Protected Substrate | Key Findings |
| ATP | Exhibits a fast photolysis rate, which is advantageous for time-resolved studies. However, it suffers from a low quantum yield of release. |
| Carboxylates | The desyl group can serve as a photoremovable protecting group for carboxylic acids. |
| Phosphates | Desyl-protected phosphates have been synthesized and their photochemical behavior investigated, demonstrating the applicability of the desyl moiety for caging phosphates. |
Applications of Desyl Chloride in Complex Molecule Synthesis
Heterocyclic Synthesis and Derivatization
Desyl chloride is a key precursor in the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science. Its ability to react with different nucleophiles leads to the formation of diverse ring systems.
Hantzsch-Thiazole Synthesis Utilizing this compound
The Hantzsch thiazole (B1198619) synthesis is a classic method for the preparation of thiazole rings. bepls.com This reaction typically involves the condensation of an α-haloketone with a thioamide. bepls.comyoutube.com In this context, this compound acts as the α-haloketone component.
The synthesis proceeds through the reaction of this compound with a thioamide, such as thiourea (B124793). youtube.comjocpr.com The initial step is an SN2 reaction where the sulfur of the thioamide displaces the chloride ion of this compound. youtube.com This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com The aromaticity of the resulting thiazole product provides a thermodynamic driving force for the reaction. youtube.com For example, the reaction of this compound with thiourea in refluxing ethanol (B145695) yields 2-amino-4,5-diphenylthiazole. jocpr.com
A general scheme for the Hantzsch thiazole synthesis using this compound is as follows:

Formation of 2,3-Diphenyl-2-cyanooxiranes from this compound
This compound is a precursor for the synthesis of 2,3-diphenyl-2-cyanooxiranes. An early method involved the reaction of this compound with potassium cyanide in aqueous alcohol, which produced the oxirane in approximately 30% yield. tandfonline.comtandfonline.com More efficient methods have since been developed using desyl bromide, a related α-haloketone. tandfonline.com The reaction of 4'-substituted desyl bromides with aqueous potassium cyanide in a two-phase system with a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC) can produce cis- and trans-2,3-diphenyl-2-cyanooxiranes in good yields. tandfonline.com The use of a phase-transfer catalyst is crucial, as the reaction does not proceed in its absence. tandfonline.com
The reaction is influenced by substituents on the aromatic rings. Electron-withdrawing groups on the desyl bromide lead to higher yields of the oxirane, suggesting that the intramolecular cyclization of the intermediate cyanohydrin anion is facilitated by such groups. tandfonline.com
Role in the Synthesis of Nitrogen and Sulfur Heterocycles
This compound's reactivity makes it a valuable reagent in the synthesis of a broader range of nitrogen and sulfur-containing heterocycles beyond thiazoles. mdpi.comarkat-usa.orgnih.govmdpi.com These heterocycles are significant in medicinal chemistry due to their diverse biological activities. mdpi.comnih.gov The synthesis of these complex structures often involves multi-step reactions where this compound can be a key starting material or intermediate. For instance, the synthesis of 2,3-diphenylquinoxaline (B159395) can be achieved through the condensation of o-phenylenediamine (B120857) with benzil, a compound that can be synthesized from benzoin (B196080), which is also a precursor to this compound. youtube.com
Carbonylative Transformations
Carbonylative reactions are a class of reactions that introduce a carbonyl group into a molecule. This compound has been utilized in such transformations to synthesize carboxylic acid derivatives.
Synthesis of Carboxylic Acid Derivatives via this compound-Mediated Carbonylation
A notable application of this compound is in the palladium-catalyzed oxidative carbonylation of organoindium reagents. nih.govacs.orgacs.org This reaction uses carbon monoxide (CO) gas and this compound as an oxidant to produce various carboxylic acid derivatives under mild conditions. nih.govacs.orgacs.org The reaction is suitable for primary and secondary alkyl indium reagents, as well as aryl indium reagents. nih.govacs.orgacs.org
The proposed mechanism involves the oxidative addition of this compound to a Pd(0) species, followed by tautomerization to form a palladium enolate. nih.govacs.orgacs.org This is followed by CO insertion, transmetalation with the organoindium reagent, and reductive elimination to yield the final carboxylic acid derivative. nih.govacs.orgacs.org This method offers an alternative to traditional carbonylation reactions. nih.govacs.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |
| This compound | n-Bu3In | Pd(PPh3)4 | Butyl 2-oxo-1,2-diphenylethyl ester | 85 |
| This compound | Ph3In | Pd(PPh3)4 | Phenyl 2-oxo-1,2-diphenylethyl ester | 78 |
Table 1: Examples of Palladium-Catalyzed Carbonylation using this compound
Alkylation and Etherification Reactions
Alkylation and etherification are fundamental reactions in organic synthesis for forming carbon-carbon and carbon-oxygen bonds, respectively. silicycle.comorganic-chemistry.org this compound, as an alkyl halide, can participate in these reactions.
Preparation of Desyl Ethers
The synthesis of desyl ethers is a notable application of this compound in constructing more complex molecular architectures. The primary route for this transformation is the Williamson ether synthesis, a widely utilized and versatile method for preparing both symmetrical and asymmetrical ethers. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of the chloride atom in this compound by an alkoxide ion. wikipedia.org
The general mechanism is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org In this process, an alkoxide ion (RO⁻), typically formed by deprotonating an alcohol with a strong base, acts as the nucleophile. masterorganicchemistry.comlibretexts.org It attacks the electrophilic carbon atom bonded to the chlorine in the this compound molecule. This attack occurs from the backside, leading to the displacement of the chloride ion as a leaving group and the simultaneous formation of a new carbon-oxygen bond, resulting in the desyl ether. wikipedia.org The reaction between an alkyl halide and an alkoxide is significantly faster than with a neutral alcohol. masterorganicchemistry.com
Research Findings
Modern synthetic methodologies have been developed to optimize the preparation of desyl ethers from this compound, enhancing efficiency and reaction conditions. One significant advancement involves the use of phase-transfer catalysis (PTC) combined with solvent-free microwave irradiation. cem.com This approach provides a facile and rapid synthesis of desyl ethers. cem.com
In a representative study, various alcohols were reacted with this compound in the presence of a phase-transfer catalyst under microwave irradiation. This method avoids the need for conventional solvents and significantly reduces reaction times, often leading to moderate to high yields of the desired desyl ether products. cem.com The conditions are generally mild and offer an efficient alternative to traditional heating methods. cem.com
The following table summarizes the results from the synthesis of various desyl ethers using this compound under phase-transfer catalytic conditions.
Table 1: Synthesis of Desyl Ethers via Phase-Transfer Catalysis
| Alcohol Reactant | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Methanol | Aliquat-336 | Microwave, Solvent-free | Desyl methyl ether | 75 |
| Ethanol | Aliquat-336 | Microwave, Solvent-free | Desyl ethyl ether | 80 |
| n-Propanol | Aliquat-336 | Microwave, Solvent-free | Desyl n-propyl ether | 78 |
| Isopropanol | Aliquat-336 | Microwave, Solvent-free | Desyl isopropyl ether | 72 |
| n-Butanol | Aliquat-336 | Microwave, Solvent-free | Desyl n-butyl ether | 82 |
Data adapted from research on facile synthesis of desyl ethers under phase transfer catalytic and solvent-free microwave conditions. cem.com
The choice of solvent can also significantly impact the reaction, though the above examples highlight a solvent-free approach. rsc.org The Williamson synthesis using primary alkyl halides, such as this compound, is generally efficient and less prone to competing elimination reactions that can occur with secondary or tertiary halides. wikipedia.orgbyjus.com
Computational Chemistry and Mechanistic Elucidation
Quantum Chemical Studies of Reaction Pathways
Quantum chemical studies provide a molecular-level view of the transformations that desyl chloride undergoes. These computational approaches are crucial for mapping the potential energy surface (PES) of a reaction, identifying the most energetically favorable routes from reactants to products.
Density Functional Theory (DFT) has become a primary method for investigating the reactivity of α-haloketones due to its balance of computational cost and accuracy. up.ac.zanih.gov DFT modeling is used to gain insight into reaction mechanisms, such as nucleophilic substitutions, by calculating properties like activation energies. up.ac.za For instance, computational modeling of the reaction between α-bromoacetophenone (a compound analogous to this compound) and various nucleophiles has been performed to understand the factors influencing the reaction's energetics. up.ac.za
Studies have employed various DFT functionals to probe these reactions. For example, the B3LYP functional has been used to study palladium-catalyzed reactions involving this compound as an oxidant. nih.gov In other systems, such as the reaction of chloroacetone (B47974) with trimethylphosphite, DFT calculations have been used to compare the kinetic and thermodynamic favorability of competing reaction pathways like the Perkow and Michaelis-Arbuzov reactions. researchgate.net The choice of functional and basis set is critical, as it can influence the calculated outcomes. up.ac.za While DFT is powerful, it's noted that unlike true ab initio methods, improving the level of theory and basis set in DFT does not guarantee a systematic approach to the experimental energy. up.ac.za
Computational studies on α-haloketones often explore competing reaction pathways. For example, in the reaction of α-bromoacetophenone with methoxide, DFT modeling showed that nucleophilic substitution and epoxidation reactions have comparably low activation energies. up.ac.za DFT calculations can also elucidate the influence of solvent on reaction energetics, showing that ion-dipole and hydrogen-bonding interactions can stabilize reactants and transition states, thereby altering the activation energy compared to the gas phase. up.ac.za
Table 1: Examples of DFT Functionals Used in Studying α-Haloketone Reactivity
| Functional | System/Reaction Studied | Reference |
| B3LYP | SN2 reaction of CH3Cl with various halides | mdpi.comsciforum.net |
| B3LYP | Palladium-catalyzed cross-coupling mechanisms | nih.gov |
| ZORA-OLYP/TZ2P | Nucleophilicity and leaving-group ability of halides in SN2 reactions | nih.gov |
| Various | Computational modeling of α-bromoacetophenone with nucleophiles | up.ac.za |
The elucidation of reaction mechanisms hinges on identifying and characterizing transition states (TS) and reactive intermediates. ims.ac.jp For α-haloketones like this compound, computational chemistry has been instrumental in describing these transient species.
In simple bimolecular nucleophilic substitution (SN2) reactions, the transition state features a specific geometry where the nucleophile attacks from the side opposite to the leaving group (backside attack). ucsd.edunumberanalytics.com This leads to a trigonal bipyramidal geometry at the carbon center. ucsd.edu Computational studies on SN2 reactions of α-haloketones have explored how the presence of the adjacent carbonyl group affects the transition state. Some theories propose that the attacking nucleophile bridges the carbonyl carbon and the α-carbon, a mechanism supported by some computational work. rsc.org Other studies suggest a more standard SN2-like attack, assisted by electronic interaction with the carbonyl's π* antibonding orbitals. rsc.org
In more complex, metal-catalyzed reactions, this compound can generate various intermediates. For example, in palladium-catalyzed oxidative cross-coupling reactions, this compound is used as an oxidant. acs.orgnih.gov Mechanistic investigations suggest that the reaction involves the oxidative addition of this compound to a Pd(0) complex. acs.orgnih.gov This is followed by rapid tautomerization to form a palladium enolate intermediate. acs.org The characterization of these short-lived organometallic intermediates is a significant challenge experimentally, making computational studies particularly valuable. nih.gov
Furthermore, some reactions of α-haloketones are now understood to proceed through a "bifurcating" potential energy surface, where a single transition state leads to two different products. rsc.orgrsc.org In such cases, conventional transition state theory is insufficient, and understanding the product distribution may require molecular dynamics simulations that trace the reaction trajectory beyond the transition state. rsc.orgrsc.org
Stereochemical Control and Selectivity in this compound Reactions
Understanding and predicting the stereochemical outcome of reactions is a central goal in organic synthesis. Computational methods provide powerful tools to analyze the origins of stereoselectivity in reactions involving chiral molecules like this compound.
Computational analysis is frequently used to explain the origins of diastereoselectivity and enantioselectivity. researchgate.net For reactions involving α-haloketones, the stereochemical outcome can be highly dependent on subtle conformational and electronic effects, which can be modeled computationally.
Studies on conformationally-fixed α-haloketones have shown that stereochemistry can significantly impact reactivity. For example, trans-2-chloro-4-t-butylcyclohexanone is 61 times more reactive than its cis-isomer in an SN2 reaction, a difference that can be rationalized by considering the stereoelectronic requirements for conjugation and bridging in the transition state. researchgate.net For conformationally mobile systems, however, these specific alignments may not be as critical. researchgate.net
In the context of this compound itself, the stereochemistry of chloride exchange has been a subject of study, indicating the importance of stereochemical considerations in its reactions. acs.org In more complex transformations, such as highly diastereoselective Negishi cross-couplings of cycloalkylzinc reagents, DFT calculations have been employed to investigate the origin of remote stereocontrol, helping to propose a detailed reaction mechanism. researchgate.net
Distortion-interaction analysis, a computational technique, can be used to deconstruct the energy of a transition state into steric, electrostatic, and orbital interaction components. researchgate.net This allows researchers to pinpoint the specific interactions responsible for favoring one stereoisomeric pathway over another. For example, such analyses have shown that the difference in electrostatic energy between two competing transition states can be the dominant factor controlling stereoselectivity. researchgate.net
Table 2: Computationally Analyzed Stereoselective Reactions
| Reaction Type | Key Computational Finding | Relevance to this compound | Reference |
| SN2 on cyclic α-haloketones | Activation parameters support a mechanism influenced by stereochemistry (conjugation/bridging). | Provides insight into factors controlling reactivity in stereochemically defined systems. | researchgate.net |
| Negishi Cross-Coupling | DFT calculations used to elucidate the origin of remote stereocontrol in diastereoselective reactions. | Demonstrates the power of DFT to explain selectivity in complex C-C bond formations. | researchgate.net |
| Chiral Phosphoric Acid Catalysis | Distortion-interaction analysis identified electrostatic energy as the controlling factor for stereoselectivity. | Illustrates advanced computational methods for dissecting the origins of selectivity. | researchgate.net |
Predicting and Understanding Reactivity Trends in this compound Transformations
A major goal of computational chemistry is to move beyond explaining known results to predicting the outcomes of new reactions. By systematically studying series of reactions, computational models can help identify and quantify the factors that govern reactivity, enabling the prediction of trends. nih.gov
Computational studies can reveal the driving forces behind reactions. For instance, analysis of nucleophilic substitution on α-bromoacetophenone showed that attractive interactions between the nucleophile and the hydrogens on the α-carbon are significant in the initial stages of the reaction. up.ac.za Furthermore, by comparing different nucleophiles, it was shown that a reaction with acetate (B1210297) results in greater destabilization of the α-group compared to phenolate, explaining the observed difference in activation energies. up.ac.za
Kinetic studies, when paired with computational models, can build structure-reactivity relationships. The kinetics of thiazole (B1198619) formation from α-halo ketones and thioamides have been studied, determining activation energies and the influence of salt and solvent effects, which provides data for validating computational models. researchgate.net
Advancements in Green Chemistry Applications of Desyl Chloride Chemistry
Reducing Environmental Impact in Synthetic Procedures
A primary focus of green chemistry is to minimize the environmental footprint of chemical syntheses by improving reaction efficiency and reducing waste. This section examines strategies to enhance the sustainability of processes involving desyl chloride, from its synthesis to its subsequent chemical transformations.
Atom Economy and Waste Reduction in this compound Synthesis and Reactions
Atom economy is a core metric in green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. The conventional synthesis of this compound involves the reaction of benzoin (B196080) with thionyl chloride. acs.orgorgsyn.org This reaction, while effective, suffers from poor atom economy.
The balanced chemical equation for the synthesis is:
C₁₄H₁₂O₂ (Benzoin) + SOCl₂ (Thionyl Chloride) → C₁₄H₁₁ClO (this compound) + SO₂ (Sulfur Dioxide) + HCl (Hydrogen Chloride) acs.orgorgsyn.org
This process generates significant byproducts, namely sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are not incorporated into the final this compound molecule. acs.orgorgsyn.org These gaseous byproducts are hazardous and contribute to a low atom economy, representing a significant source of chemical waste.
Table 1: Atom Economy Calculation for the Synthesis of this compound
| Reactant | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) |
| Benzoin (C₁₄H₁₂O₂) | 212.24 | This compound (C₁₄H₁₁ClO) | 230.69 |
| Thionyl Chloride (SOCl₂) | 118.97 | Byproducts | |
| Sulfur Dioxide (SO₂) | 64.07 | ||
| Hydrogen Chloride (HCl) | 36.46 | ||
| Total Reactant Mass | 331.21 | Total Product Mass | 331.22 |
Atom Economy = (Mass of desired product / Total mass of all products) x 100 Atom Economy = (230.69 / 331.22) x 100 = 69.65%
The calculated atom economy of approximately 69.65% highlights the inefficiency of this traditional route. Research into greener alternatives has explored direct α-halogenation of ketones, which could offer more atom-economical pathways to α-haloketones like this compound, though specific applications to this compound are still emerging. mdpi.com
In reactions where this compound is employed, such as in palladium-catalyzed oxidative cross-coupling reactions, it often acts as a stoichiometric oxidant. acs.orgacs.orgresearchgate.netnih.gov This generates stoichiometric amounts of waste, as the this compound is consumed in the reaction to regenerate the active catalyst. whiterose.ac.uk This practice runs counter to the principles of green chemistry, which favor catalytic processes over stoichiometric ones to minimize waste.
Solvent Selection and Alternative Reaction Media
Traditional organic solvents are often volatile, flammable, and toxic, posing significant environmental and safety risks. A key aspect of green chemistry is the replacement of these hazardous solvents with more benign alternatives. orgchemres.org For reactions involving this compound and other α-haloketones, research has turned towards non-conventional, "green" reaction media. rsc.orgnih.gov
Deep Eutectic Solvents (DESs) have emerged as promising alternatives. orgchemres.orgmdpi.comencyclopedia.pubrsc.orgchemrxiv.orgmdpi.comnih.govscielo.br DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), which form a eutectic with a melting point much lower than that of the individual components. nih.gov They are often biodegradable, non-toxic, and can be prepared from inexpensive, renewable resources like choline (B1196258) chloride and urea (B33335) or glycerol. chemrxiv.orgmdpi.comnih.gov
Studies have shown that DESs can serve as effective media for reactions involving α-haloketones, a class of compounds to which this compound belongs. rsc.orgnih.govnih.gov For instance, the synthesis of 2-aminoimidazoles from α-chloroketones and guanidine (B92328) derivatives has been successfully carried out in a choline chloride-glycerol DES, leading to shorter reaction times and avoiding the use of volatile organic compounds (VOCs). rsc.orglibretexts.org The DES can often be recycled and reused, further enhancing the sustainability of the process. chemrxiv.org While direct reports on the synthesis of this compound in DESs are limited, the successful application with similar compounds suggests a viable path for future research.
Table 2: Comparison of Conventional Solvents and Deep Eutectic Solvents
| Property | Conventional Organic Solvents (e.g., DMF, CH₃CN) | Deep Eutectic Solvents (e.g., Choline Chloride:Urea) |
| Volatility | High | Negligible |
| Toxicity | Often high | Generally low |
| Flammability | Often flammable | Non-flammable |
| Source | Typically petrochemical | Often from renewable resources |
| Recyclability | Can be difficult and energy-intensive | Often straightforward |
| Cost | Variable, can be high | Generally low |
The use of DESs can also offer catalytic benefits, with the hydrogen-bonding network of the solvent potentially stabilizing reaction intermediates and accelerating reaction rates. orgchemres.orgnih.gov
Sustainable Oxidants and Catalytic Systems
The development of sustainable oxidation and catalytic processes is crucial for advancing green chemistry. This involves minimizing the use of stoichiometric reagents and designing catalysts that are efficient, selective, and reusable.
Development of Reusable Catalysts for this compound Transformations
The ability to recover and reuse a catalyst is a cornerstone of green and sustainable chemistry. In the context of palladium-catalyzed reactions where this compound might be used, the development of heterogeneous catalysts is of great interest. Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal.
To address this, significant research has focused on immobilizing palladium catalysts on solid supports. rsc.orgresearchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused for multiple reaction cycles with minimal loss of activity. rsc.org
Table 3: Examples of Supports for Reusable Palladium Catalysts
| Support Material | Description | Advantages |
| Activated Carbon | High surface area carbon material. | Commercially available, high catalyst loading, stable. researchgate.net |
| Polymers | Organic polymers functionalized to bind palladium. | Tunable properties, can be used in flow chemistry. rsc.org |
| Silica | Porous silicon dioxide. | High thermal stability, well-defined pore structure. rsc.org |
| Magnetic Nanoparticles | e.g., Fe₃O₄ core with a shell for catalyst immobilization. | Easy separation using an external magnet, high surface area. researchgate.netacs.org |
| Porous Organic Cages | Crystalline porous materials with intrinsic cavities. | High surface area, potential for size-selective catalysis. rsc.org |
These reusable catalysts have been successfully applied in a variety of cross-coupling reactions, such as Suzuki and Heck reactions, which are mechanistically related to the transformations where this compound is sometimes employed. rsc.orgresearchgate.net The use of palladium nanoparticles supported on magnetic materials, for example, allows for the catalyst to be easily recovered with a magnet, simplifying the workup process and reducing waste. researchgate.netacs.org The development of robust and recyclable catalytic systems is a critical step towards making palladium-catalyzed transformations involving organohalides more economically viable and environmentally friendly.
Future Perspectives and Research Directions
Untapped Reactivity Modalities of Desyl Chloride
While this compound is known for its role in reactions like the Hantzsch thiazole (B1198619) synthesis and as an oxidant in palladium-catalyzed cross-coupling reactions, several of its potential reactivity modalities remain underexplored. marmacs.orgjocpr.com Future research could focus on the following areas:
Photochemical Reactions: Preliminary studies on benzoin (B196080) derivatives have shown potential for novel photochemical cyclizations. sfu.ca Investigating the photochemistry of this compound itself could unveil new reaction pathways, potentially leading to the synthesis of complex heterocyclic structures. sfu.ca For instance, while photolysis of this compound has been reported to yield a low percentage of 2-phenylbenzofuran, exploring different reaction conditions, sensitizers, and substituent effects could enhance the yield and expand the scope of this transformation. sfu.ca
Radical Reactions: The carbon-chlorine bond in this compound could be homolytically cleaved to generate an α-carbonyl radical. This reactive intermediate could participate in various radical-mediated transformations, such as conjugate additions to electron-deficient alkenes or cyclization reactions, which remain largely unexplored.
C-H Functionalization: The phenyl rings of this compound offer sites for C-H activation and functionalization. Developing catalytic systems that can selectively functionalize these positions would open up new avenues for creating a diverse range of substituted this compound derivatives with potentially unique reactivity and applications.
Dehalogenase Activity: Recent research has shown that certain enzymes, like epoxide hydrolases, can exhibit dehalogenase activity on this compound. diva-portal.org This opens a new biocatalytic avenue for its transformation, potentially leading to more environmentally friendly synthetic methods. diva-portal.org
Integration with Flow Chemistry and Automation for this compound Synthesis and Reactions
The integration of flow chemistry and automation offers significant advantages in terms of safety, efficiency, and scalability for chemical processes. mdpi.comsyrris.commpg.de Applying these technologies to the synthesis and reactions of this compound could lead to substantial improvements.
The synthesis of this compound itself, which is typically performed as a batch process involving the reaction of benzoin with thionyl chloride, could be adapted to a continuous flow setup. orgsyn.org This would allow for better control over reaction parameters such as temperature and mixing, potentially leading to higher yields and purity. vapourtec.com Recent advancements in microreactor technology have demonstrated improved heat transfer and reduced reaction times for similar acylation reactions.
Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound
| Parameter | Conventional Batch Synthesis | Potential Automated Flow Synthesis |
| Reaction Time | Hours orgsyn.org | Potentially minutes |
| Process Control | Limited control over exotherms orgsyn.org | Precise temperature and mixing control |
| Safety | Handling of corrosive and reactive reagents orgsyn.org | Enclosed system enhances safety |
| Scalability | Limited by reactor size | Easily scalable by extending run time |
| Productivity | Lower throughput | Higher throughput and efficiency syrris.com |
Exploration of Novel Catalytic Systems for this compound Transformations
The development of new catalytic systems is crucial for expanding the synthetic utility of this compound. While palladium catalysts have been effectively used in oxidative cross-coupling reactions involving this compound, there is significant scope for exploring other catalytic approaches. thieme-connect.comresearchgate.net
Enantioselective Catalysis: A major area for development is the use of chiral catalysts to achieve enantioselective transformations. core.ac.uk For instance, developing chiral Lewis base catalysts could enable enantioselective bromochlorination of chalcones, a reaction class where this compound's structural motifs are relevant. nih.govnih.gov Similarly, chiral ruthenium complexes have shown promise in enantioselective cycloadditions, a strategy that could potentially be adapted for reactions involving this compound. rsc.org
Earth-Abundant Metal Catalysis: To enhance the sustainability and cost-effectiveness of this compound transformations, research into catalysts based on earth-abundant metals like iron, copper, and nickel is warranted. acs.org For example, iron-based Lewis acids have been shown to be effective in selective chlorination reactions. rsc.org
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for activating this compound. researchgate.net N-Heterocyclic carbenes (NHCs), for instance, are known to catalyze a wide range of reactions and could potentially be employed to modulate the reactivity of the carbonyl group in this compound. rsc.org
Cooperative Catalysis: Investigating systems where two or more catalysts work in concert could unlock novel reactivity. For example, a cooperative system involving a tellurium(II) catalyst and a silver salt has been shown to be effective in cross-dehydrogenative coupling reactions, a concept that could be extended to transformations involving this compound. acs.org
Design of Advanced this compound-Derived Reagents for Specialized Applications
This compound can serve as a scaffold for the design of more complex and specialized reagents. By modifying its structure, new functionalities and applications can be introduced.
Photolabile Protecting Groups: Benzoin-based compounds have been investigated as photolabile protecting groups. sfu.ca By incorporating specific functional groups onto the this compound framework, it may be possible to design novel photo-cages for the controlled release of various molecules, such as carboxylic acids or alcohols, upon irradiation. sfu.ca
Reagents for Bioconjugation: The reactivity of the α-chloro ketone moiety can be exploited for the development of new bioconjugation reagents. These reagents could be designed to selectively react with specific amino acid residues on proteins, enabling the attachment of labels, drugs, or other moieties.
Building Blocks for Heterocycle Synthesis: this compound is already a known precursor for thiazoles. jocpr.com By introducing different functional groups onto the phenyl rings, a library of this compound derivatives can be synthesized, which can then be used to create a diverse range of substituted heterocycles with potential applications in medicinal chemistry and materials science. researchgate.net For example, condensing substituted desyl chlorides with various dinucleophiles could lead to the formation of novel fused heterocyclic systems.
Table 2: Potential Specialized Applications of this compound Derivatives
| Derivative Type | Potential Application | Rationale |
| Functionalized Photolabile Protecting Groups | Controlled drug delivery, patterned surface chemistry | Tunable photochemical properties for triggered release of cargo. sfu.ca |
| Bifunctional Bioconjugation Reagents | Protein labeling and modification | Specific reactivity of the α-chloro ketone towards nucleophilic residues. |
| Substituted Heterocycle Precursors | Drug discovery, organic electronics | Access to diverse and complex molecular architectures. jocpr.comresearchgate.net |
Q & A
Basic: What are the critical handling and storage precautions for Desyl chloride in laboratory settings?
Answer:
this compound requires stringent handling due to its reactivity and hydrolysis potential. Key precautions include:
- Ventilation: Use local exhaust ventilation to avoid inhalation of hydrogen chloride gas generated during hydrolysis .
- Protective Equipment: Wear safety glasses, gloves, and lab coats to prevent skin/eye contact .
- Storage: Store in airtight containers away from strong oxidizers. Monitor internal pressure due to hydrolysis byproducts .
- Spill Management: Avoid generating dust or vapor. Clean spills immediately using inert absorbents and dispose of as hazardous waste .
Basic: Which spectroscopic methods are recommended for characterizing this compound?
Answer:
Characterization should combine multiple techniques:
- NMR Spectroscopy: H and C NMR to confirm the α-chloro ketone structure (e.g., carbonyl carbon at ~200 ppm) .
- IR Spectroscopy: Detect C=O stretching (~1700 cm) and C-Cl bonds (~750 cm) .
- GC-MS: Verify purity and identify volatile by-products using electron ionization (EI) mode .
- Melting Point Analysis: Compare observed values (62–63°C) with literature to assess purity .
Advanced: How does hydrolysis of this compound influence reaction outcomes, and how can this be mitigated?
Answer:
Hydrolysis generates HCl and deoxybenzoin, altering reaction pathways. Mitigation strategies:
- Solvent Choice: Use anhydrous solvents (e.g., dry dichloromethane) to suppress hydrolysis .
- Temperature Control: Conduct reactions at low temperatures (0–5°C) to slow hydrolysis kinetics .
- Additives: Incorporate molecular sieves or desiccants to absorb moisture .
- Real-Time Monitoring: Track HCl evolution via pH probes or FTIR to adjust conditions dynamically .
Advanced: What computational methods are used to study this compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT Calculations: Model transition states and electron density maps to predict regioselectivity (e.g., α-carbon reactivity) .
- MD Simulations: Study solvation effects on reaction kinetics using force fields like OPLS-AA .
- Frontier Molecular Orbital (FMO) Analysis: Identify nucleophilic attack sites via HOMO-LUMO gaps .
- Benchmarking: Validate computational results against experimental NMR/kinetic data .
Advanced: How can discrepancies in this compound’s reported melting point data be resolved?
Answer:
Conflicting melting points (e.g., 62–63°C vs. broader ranges) may arise from:
- Purity Issues: Recrystallize using hexane/ethyl acetate and verify via HPLC .
- Polymorphism: Perform differential scanning calorimetry (DSC) to detect polymorphic forms .
- Method Variability: Standardize heating rates (1–2°C/min) and calibrate equipment .
- Cross-Validation: Compare data across peer-reviewed studies and technical databases (e.g., NIST) .
Basic: What is the role of this compound as an intermediate in organic synthesis?
Answer:
this compound serves as a precursor for:
- Photoremovable Protecting Groups: Used in caged compound synthesis (e.g., releasing neurotransmitters upon UV exposure) .
- Heterocycle Synthesis: Facilitates Friedel-Crafts acylations to form indoles or quinolines .
- Cross-Coupling Reactions: Acts as an electrophile in Suzuki-Miyaura or Ullmann couplings .
Advanced: What strategies exist for analyzing reaction by-products when using this compound?
Answer:
- LC-MS/MS: Identify non-volatile by-products (e.g., deoxybenzoin) with reverse-phase C18 columns .
- Isolation via Column Chromatography: Separate intermediates using gradient elution (hexane:EtOAc) .
- Kinetic Profiling: Use in-situ NMR or Raman spectroscopy to track by-product formation over time .
- Theoretical Predictions: Compare observed by-products with DFT-calculated reaction pathways .
Advanced: How to design experiments to study the photostability of this compound?
Answer:
- UV-Vis Spectroscopy: Monitor absorbance changes under controlled UV irradiation (e.g., 254 nm) .
- Quantum Yield Determination: Measure photodecomposition rates using actinometry .
- Degradation Product Analysis: Characterize photoproducts via GC-MS or HPLC-DAD .
- Environmental Simulation: Expose samples to artificial sunlight (e.g., Xenon arc lamps) and assess stability .
Basic: What are the optimal storage conditions for this compound to prevent decomposition?
Answer:
- Temperature: Store at 2–8°C in a desiccator to minimize thermal degradation .
- Container: Use amber glass bottles with PTFE-lined caps to avoid light exposure and moisture ingress .
- Inert Atmosphere: Purge containers with argon or nitrogen before sealing .
- Regular Inspection: Check for discoloration or pressure buildup monthly .
Advanced: How to address conflicting data on this compound’s reactivity with different nucleophiles?
Answer:
- Systematic Screening: Test nucleophiles (e.g., amines, thiols) under identical conditions (solvent, temperature) .
- Mechanistic Probes: Use isotopic labeling (O or H) to track reaction pathways .
- Multivariate Analysis: Apply statistical tools (e.g., PCA) to correlate reactivity with nucleophile parameters (pKa, hardness) .
- Collaborative Validation: Reproduce conflicting results in independent labs and publish comparative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
